5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol
Description
Historical Context and Discovery
The development of chromenopyridine derivatives traces its origins to the mid-20th century when researchers first recognized the potential of fused heterocyclic systems. Early pioneering work in this field was conducted by Kruger and colleagues in 1955, who established fundamental synthetic pathways for chromeno[3,2-c]pyridine construction through cyclization methodologies. The historical progression of chromenopyridine chemistry expanded significantly through the contributions of Bloomfield and colleagues in 1970, who demonstrated the versatility of ester-decorated phenyl pyridyl ethers in furnishing chromene fragments. These foundational studies laid the groundwork for more sophisticated synthetic approaches that would eventually lead to complex derivatives such as 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol.
The evolution of synthetic methodologies for chromenopyridine scaffolds gained considerable momentum through the work of Villani and colleagues in 1975, who achieved significant improvements in cyclization efficiency through the use of polyphosphoric acid. This breakthrough enabled the synthesis of chromeno[3,2-c]pyridine derivatives with yields reaching 91%, representing a substantial advancement in the field. Subsequent developments in the 1980s and beyond saw the introduction of multicomponent reaction strategies, which revolutionized the accessibility of complex chromenopyridine derivatives. The synthesis of 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol represents the culmination of these historical developments, incorporating advanced synthetic techniques developed over several decades of research.
The historical significance of this compound extends beyond its synthetic complexity to encompass its role in advancing understanding of structure-activity relationships within the chromenopyridine family. Research conducted over the past two decades has established that compounds related to 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol exhibit diverse biological activities, positioning them as valuable scaffolds for drug discovery. The systematic exploration of these compounds has contributed significantly to the broader understanding of heterocyclic chemistry and its applications in medicinal chemistry.
Classification within Heterocyclic Chemistry
5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol belongs to the extensive family of heterocyclic compounds, specifically classified within the chromeno-pyridine subgroup of fused heterocycles. This classification places the compound within a privileged scaffold framework that has demonstrated significant importance in medicinal chemistry. The chromenopyridine scaffold represents an important class of heterocyclic compounds exhibiting a broad spectrum of biological properties, making it a valuable platform for drug design and development.
The structural classification of this compound encompasses multiple heterocyclic motifs, with the chromene ring system fused to a pyridine ring through a [4,3-c] connectivity pattern. This specific fusion pattern distinguishes it from other chromenopyridine isomers, such as chromeno[3,2-c]pyridine or chromeno[4,3-b]pyridine derivatives. The compound falls under the category of organic compounds, specifically within the subclass of heterocycles due to the presence of nitrogen in its pyridine ring and oxygen in the chromene moiety. The complex substitution pattern, including the 5,5-dimethyl groups, the 8-(3-methyloctan-2-yl) side chain, and the 2-prop-2-ynyl substituent, further classifies this molecule as a highly substituted heterocyclic derivative.
Within the broader context of heterocyclic chemistry, the compound exemplifies the principles of structural diversity that can be achieved through systematic modification of core heterocyclic frameworks. The nitrogen-bearing heterocycle pyridine, which forms an integral part of this molecule, occupies an important position as a precious source of clinically useful agents in medicinal chemistry research. This privileged scaffold has been consistently incorporated in diverse drug candidates, with pyridine scaffolds found in more than 7000 existing drug molecules of medicinal importance.
Table 1: Structural Classification of 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Fused heterocycles |
| Secondary Class | Chromenopyridine Family | [4,3-c] fusion pattern |
| Structural Type | Tetrahydro derivative | 3,4-dihydro-1H configuration |
| Substitution Pattern | Highly substituted | Multiple alkyl and alkynyl groups |
| Functional Groups | Hydroxyl-containing | 10-ol position |
| Molecular Framework | Tricyclic system | Chromene-pyridine fusion |
Significance of the Chromeno-Pyridine Scaffold
The chromenopyridine scaffold underlying 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol represents a privileged platform in drug design, demonstrating remarkable versatility and biological significance. This scaffold has emerged as a promising framework for pharmacological applications, with numerous studies documenting its potential across diverse therapeutic areas. The significance of this structural motif extends beyond its synthetic accessibility to encompass its unique ability to interact with multiple biological targets, making it an attractive starting point for drug discovery efforts.
Research has established that chromenopyridine derivatives exhibit diverse biological activities, including potential applications in treating various medical conditions. The chromeno-pyridine core structure provides an optimal framework for molecular interactions with biological targets, owing to its rigid planar structure combined with flexible substitution sites that allow for fine-tuning of pharmacological properties. Studies have demonstrated that compounds related to 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol exhibit various biological activities, positioning them as valuable candidates for further development.
The structural complexity of the chromeno-pyridine scaffold allows for extensive structure-activity relationship studies, enabling researchers to optimize biological activity through systematic modification of substituents. The presence of multiple functional groups within the scaffold provides numerous opportunities for chemical modification, allowing for the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Recent investigations have shown that chromeno[4,3-c]pyrazol-4(2H)-one containing derivatives demonstrate potent antiproliferative activities, with some compounds achieving submicromolar inhibitory concentrations.
Table 2: Biological Significance of Chromenopyridine Scaffolds
| Research Area | Activity Type | Key Findings |
|---|---|---|
| Enzyme Inhibition | Monoamine Oxidase | Submicromolar inhibitory activity reported |
| Cancer Research | Antiproliferative | Significant activity against multiple cell lines |
| Neurological Applications | Neuroprotective | Potential therapeutic benefits demonstrated |
| Antimicrobial Activity | Broad spectrum | Activity against bacterial and fungal strains |
| Antioxidant Properties | Free radical scavenging | Protective effects documented |
Nomenclature and Chemical Identity
The systematic nomenclature of 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name systematically describes the structural features of the molecule, beginning with the substituents and their positions, followed by the core heterocyclic framework, and concluding with the functional group designation. This comprehensive naming system ensures unambiguous identification of the compound and facilitates communication within the scientific community.
The molecular formula of this compound is C26H37NO2, with a molecular weight of approximately 395.6 grams per mole. The structural representation reveals several key functional groups, including the hydroxyl group at position 10, the dimethyl substitution at position 5, the complex alkyl chain at position 8, and the alkynyl group at position 2. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C26H37NO2/c1-7-9-10-11-18(3)19(4)20-15-23(28)25-21-17-27(13-8-2)14-12-22(21)26(5,6)29-24(25)16-20/h2,15-16,18-19,28H,7,9-14,17H2,1,3-6H3, providing a unique digital representation of its structure.
The compound is also known by several alternative names and identifiers, reflecting its potential pharmaceutical applications and research designations. Among these alternative names are 8-(1,2-Dimethylheptyl)-5,5-dimethyl-2-(2-propynyl)-1,3,4,5-tetrahydro-2H-chromeno[4,3-c]pyridin-10-ol and the research code designation SP-1. These various nomenclature systems serve different purposes within the scientific and pharmaceutical communities, with some emphasizing structural features while others reflect research or development codes.
Table 3: Chemical Identity and Nomenclature Data
| Property | Value |
|---|---|
| Molecular Formula | C26H37NO2 |
| Molecular Weight | 395.6 g/mol |
| IUPAC Name | 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol |
| InChI Key | PNEYWTKVWJBOMD-UHFFFAOYSA-N |
| Research Designation | SP-1 |
| Alternative Name | 8-(1,2-Dimethylheptyl)-5,5-dimethyl-2-(2-propynyl)-1,3,4,5-tetrahydro-2H-chromeno[4,3-c]pyridin-10-ol |
| Chemical Class | Chromeno[4,3-c]pyridine derivative |
The precise chemical identity of 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol encompasses not only its molecular structure but also its stereochemical characteristics and conformational properties. The compound features multiple chiral centers, particularly within the 3-methyloctan-2-yl side chain, which contribute to its three-dimensional structure and potential biological activity. Understanding these stereochemical aspects is crucial for comprehending the compound's interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-7-9-10-11-18(3)19(4)20-15-23(28)25-21-17-27(13-8-2)14-12-22(21)26(5,6)29-24(25)16-20/h2,15-16,18-19,28H,7,9-14,17H2,1,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYWTKVWJBOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3=C(CCN(C3)CC#C)C(OC2=C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949501 | |
| Record name | 5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-(prop-2-yn-1-yl)-1,3,4,5-tetrahydro-2H-[1]benzopyrano[4,3-c]pyridin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26685-57-4 | |
| Record name | 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abbott 40174 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026685574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SP 1 (pharmaceutical) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-(prop-2-yn-1-yl)-1,3,4,5-tetrahydro-2H-[1]benzopyrano[4,3-c]pyridin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00949501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-40174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF6EE0TC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multicomponent Reaction (MCR) with Cyclization
A robust approach involves a three-component reaction (3-CR) between 2-oxo-2H-chromene-3-carbaldehyde derivatives, isocyanides, and anilines, followed by intramolecular Michael cyclization. For example:
-
Reactants :
-
2-Oxo-2H-chromene-3-carbaldehyde (1a)
-
4-Chloroaniline (2a)
-
tert-Butyl isocyanide (3a)
-
-
Conditions :
-
MCR step: Methanol, p-toluenesulfonic acid (0.05 equiv.), RT, 24 h.
-
Cyclization step: Toluene, pyridine (3 equiv.), 90°C, 24 h.
-
-
Yield : 65–92% for analogous chromeno[4,3-b]pyrrol-4(1H)-ones.
This method leverages sequential MCR and cyclization to install the pyrrole ring fused to the chromene system. The 5,5-dimethyl groups are introduced via alkylation or pre-functionalized starting materials.
DABCO-Catalyzed [3+3] Annulation
An alternative route employs 3-nitro-2H-chromenes and benzyl 2,3-butadienoate under DABCO catalysis:
-
Reactants :
-
8-Methoxy-3-nitro-2H-chromene (1a)
-
Benzyl 2,3-butadienoate (2)
-
-
Conditions :
-
Toluene, DABCO (20 mol%), K₂CO₃ (1.2 equiv.), RT, 24 h.
-
This annulation forms the pyridine ring via zwitterionic intermediates, with subsequent functionalization steps introducing the 3-methyloctan-2-yl and prop-2-ynyl groups.
Hydroxylation at C-10
The phenolic -OH group is introduced via demethylation or direct oxidation :
-
Demethylation :
-
Oxidation :
One-Pot Synthesis Optimization
Recent advancements combine MCR, cyclization, and side-chain functionalization in a single pot:
-
Steps :
-
MCR of aldehyde, aniline, and isocyanide in methanol.
-
Solvent exchange to toluene, addition of pyridine and propargyl bromide.
-
Heating at 90°C for 24 h.
-
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
MCR-Cyclization Pathway :
The α-amino amidine intermediate undergoes base-assisted 5-endo-trig cyclization, followed by auto-oxidation to aromatize the pyrrole ring. -
DABCO-Mediated Annulation :
Zwitterionic intermediates from allenoate activation undergo nucleophilic attack on 3-nitrochromenes, followed by dehydration and H-shifts to form the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
SP 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
SP 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Plays a crucial role in gene expression and regulation, making it a valuable tool in molecular biology research.
Medicine: Used as a drug target in cancer therapy due to its involvement in cell proliferation and tumorigenesis.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
SP 1 exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. This process involves the interaction with RNA polymerase and other transcription factors, leading to the activation or repression of gene expression. The molecular targets and pathways involved in this mechanism are complex and vary depending on the specific biological context .
Comparison with Similar Compounds
Key Differences:
| Property | Parent Compound | Structural Analog |
|---|---|---|
| Molecular Formula | C₂₆H₃₇NO₂ | C₂₆H₃₇NO₂ |
| Substituent at C8 | 3-Methyloctan-2-yl | 1,2-Dimethylheptyl |
| Pyridine Ring Saturation | 3,4-Dihydro | 1,3,4,5-Tetrahydro |
| Hydrogen Bonding Sites | 1 (C10-OH) | 1 (C10-OH) |
Functional Analog: Tinabinol (CAS 50708-95-7)
Tinabinol (5,5-dimethyl-8-(3-methyloctan-2-yl)-1,2,3,5-tetrahydrothiopyrano[2,3-c]chromen-10-ol) replaces the chromeno[4,3-c]pyridine core with a thiopyrano[2,3-c]chromen system. Key distinctions include:
- Sulfur atom in the thiopyran ring, increasing polarizability and altering electronic distribution.
- Thiopyran ring saturation (1,2,3,5-tetrahydro) vs. dihydropyridine in the parent compound.
Comparative Physical Properties:
| Property | Parent Compound | Tinabinol |
|---|---|---|
| Molecular Formula | C₂₆H₃₇NO₂ | C₂₃H₃₄O₂S |
| Molecular Weight | 395.58 g/mol | 374.58 g/mol |
| Density | Not reported | 1.09 g/cm³ |
| Boiling Point | Not reported | 508°C |
| Refractive Index | Not reported | 1.571 |
| Key Heteroatom | Nitrogen (pyridine) | Sulfur (thiopyran) |
Reactivity and Functional Group Analysis
- Prop-2-ynyl Group : Present in both the parent compound and its structural analog, this group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tool for bioconjugation or prodrug design.
- Phenolic Hydroxyl: The C10-OH group in both compounds serves as a hydrogen bond donor, critical for interactions with biological targets or crystal packing (as per Etter’s hydrogen-bonding rules ).
- Branched Alkyl Chains : The 3-methyloctan-2-yl and 1,2-dimethylheptyl substituents influence solubility and aggregation behavior, with longer chains favoring micelle formation in aqueous media.
Biological Activity
5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol, commonly referred to as a synthetic cannabinoid, has garnered attention due to its complex biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol
- Molecular Formula : C25H38O3
- Molecular Weight : 386.57 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 517.8 °C
This compound belongs to a class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis.
Synthetic cannabinoids often interact with the endocannabinoid system (ECS), primarily targeting cannabinoid receptors CB1 and CB2. The specific binding affinity and efficacy of 5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl have not been extensively characterized in public literature; however, it is hypothesized that its structural similarities to known cannabinoids allow it to modulate receptor activity effectively.
Receptor Interaction
The interaction with CB1 receptors is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory responses. Preliminary studies suggest that this compound may exhibit both agonistic and antagonistic properties depending on the context of use and dosage.
In Vitro Studies
Research indicates that synthetic cannabinoids can induce various cellular responses:
- Apoptosis Induction : Studies have shown that synthetic cannabinoids can sensitize cancer cells to apoptosis. For instance, compounds similar to 5,5-dimethyl have been documented to activate pathways leading to programmed cell death in hepatocellular carcinoma cells through the TRAIL pathway .
- Anti-inflammatory Effects : Synthetic cannabinoids have demonstrated potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways. This suggests a therapeutic role in conditions like arthritis or inflammatory bowel disease.
Case Study 1: Cancer Therapy Enhancement
A notable case involved the use of synthetic cannabinoids in combination therapy for cancer patients. Patients receiving traditional chemotherapy reported reduced side effects such as nausea and improved appetite when treated with cannabinoids like 5,5-dimethyl derivatives alongside standard care.
Case Study 2: Pain Management in Chronic Conditions
In a clinical trial focusing on chronic pain management, participants using synthetic cannabinoids experienced significant reductions in pain scores compared to those receiving placebo treatments. The results indicated improved quality of life metrics among users .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this chromenopyridine derivative, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, refluxing precursors in ethanol or methanol under inert atmospheres (e.g., argon) for 2–24 hours is common . Optimization strategies include adjusting stoichiometry (e.g., 1:1 molar ratios of intermediates), solvent polarity (DMF-EtOH mixtures for recrystallization), and temperature control (55°C for oxidation steps). Purification via thin-layer chromatography (TLC) or medium-pressure liquid chromatography (MPLC) improves purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positioning and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl or alkyne stretches). Mass spectrometry (MS) confirms molecular weight, while high-resolution MS (HRMS) validates the molecular formula .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Solubility is tested in graded solvents (e.g., DMSO, ethanol, water) using dynamic light scattering (DLS). Stability studies involve HPLC or UV-Vis monitoring under varying pH, temperature, and light exposure. Accelerated degradation studies (40–60°C) predict shelf-life .
Advanced Research Questions
Q. How can contradictions in NMR spectral data be resolved when characterizing stereoisomers or regiochemical ambiguities?
- Methodological Answer : Contradictions arise from overlapping signals or dynamic processes. Use 2D NMR (NOESY/ROESY) to probe spatial proximity of protons, clarifying stereochemistry. Computational modeling (DFT-based chemical shift predictions) cross-validates experimental data. For regiochemical ambiguities, isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) simplifies spectra .
Q. What strategies are effective in analyzing the compound’s bioactivity against cancer cell lines, given structural analogs with reported antiproliferative effects?
- Methodological Answer : Screen against panels of cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related chromenopyridines (e.g., coumestan or pyrimidine hybrids). Perform molecular docking to identify potential targets (e.g., kinases) and validate via Western blotting or enzyme inhibition assays .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Conduct ADMET studies: measure logP for lipophilicity, assess plasma protein binding, and use microsomal assays for metabolic stability. Formulate nanoparticles or liposomes to enhance delivery. Validate in zebrafish or murine models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What computational approaches are suitable for elucidating the compound’s mechanism of action when experimental data is inconclusive?
- Methodological Answer : Combine molecular dynamics (MD) simulations to study protein-ligand interactions (e.g., with ROS1 or EGFR kinases) and QSAR models to correlate structural features (e.g., alkyl chain length, substituent electronegativity) with activity. Use cheminformatics tools (e.g., PubChem Bioactivity data) to identify analogous targets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data reported in independent studies?
- Methodological Answer : Cross-examine experimental variables: cell line origins (ATCC authentication), assay protocols (MTT vs. resazurin), and compound purity (HPLC ≥95%). Reproduce studies with standardized conditions. Meta-analysis of literature data using platforms like RevMan can identify bias or outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
